Naloxone hydrochloride/oxycodone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naloxone hydrochloride/oxycodone hydrochloride is a combination medication used primarily for pain management and to counteract opioid-induced side effects. Oxycodone hydrochloride is an opioid analgesic that provides pain relief, while naloxone hydrochloride is an opioid receptor antagonist that mitigates the side effects of opioids, particularly constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxone Hydrochloride: The synthesis of naloxone hydrochloride typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction to form an intermediate compound, which is then reacted with acetic anhydride to form an ester.

Oxycodone Hydrochloride: Oxycodone hydrochloride is synthesized from thebaine through a series of chemical reactions, including oxidation, reduction, and acetylation.

Industrial Production Methods

Industrial production of naloxone hydrochloride/oxycodone hydrochloride involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: Both naloxone and oxycodone undergo oxidation and reduction reactions during their synthesis.

Substitution: Naloxone synthesis involves substitution reactions, particularly during the allylation step.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial steps of synthesis to convert thebaine to intermediate compounds.

Reducing Agents: Employed to reduce intermediate compounds to naloxone and oxycodone.

Acetic Anhydride: Used in the acetylation step to form ester intermediates.

Major Products

Naloxone Hydrochloride: The final product of naloxone synthesis, used as an opioid antagonist.

Oxycodone Hydrochloride: The final product of oxycodone synthesis, used as an opioid analgesic.

Scientific Research Applications

Naloxone hydrochloride/oxycodone hydrochloride has several scientific research applications:

Medicine: Used for pain management in patients requiring long-term opioid therapy.

Pharmacology: Studied for its pharmacokinetics and pharmacodynamics, particularly in the context of opioid overdose and addiction treatment.

Clinical Trials: Used in clinical trials to evaluate its efficacy and safety in various patient populations.

Mechanism of Action

Naloxone Hydrochloride

Naloxone hydrochloride acts by competitively binding to the μ-opioid receptors, displacing opioid agonists and reversing their effects. This action helps restore normal respiration in cases of opioid overdose .

Oxycodone Hydrochloride

Oxycodone hydrochloride binds to μ-opioid receptors in the central nervous system, producing analgesia and euphoria. It also depresses the respiratory centers in the brainstem, which can lead to respiratory depression .

Comparison with Similar Compounds

Similar Compounds

Hydrocodone: Another opioid analgesic used for pain management.

Naltrexone: An opioid antagonist similar to naloxone, used for treating opioid and alcohol dependence.

Uniqueness

Naloxone hydrochloride/oxycodone hydrochloride is unique in its combination of an opioid analgesic with an opioid antagonist. This combination provides effective pain relief while mitigating common opioid side effects, such as constipation .

Properties

CAS No. |

1137837-59-2 |

|---|---|

Molecular Formula |

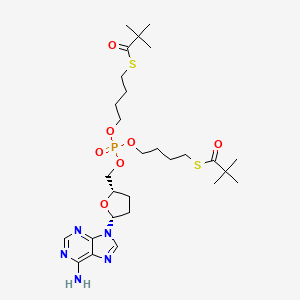

C37H44Cl2N2O8 |

Molecular Weight |

715.7 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrochloride |

InChI |

InChI=1S/C19H21NO4.C18H21NO4.2ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;;/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3;2*1H/t14-,17+,18+,19-;13-,16+,17+,18-;;/m11../s1 |

InChI Key |

YGAGFGRKTMFGHY-YKBQJIAGSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)